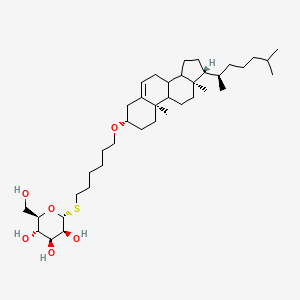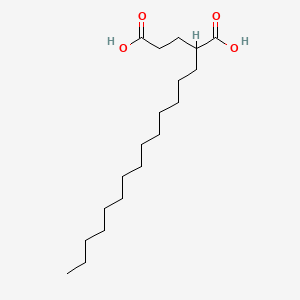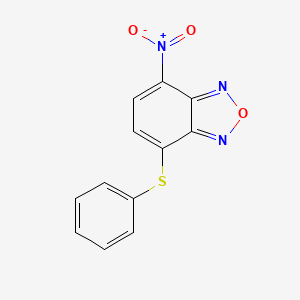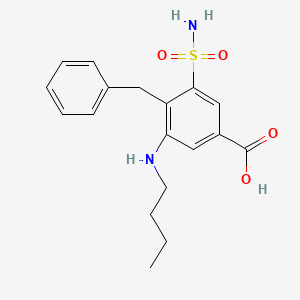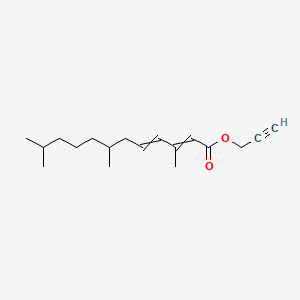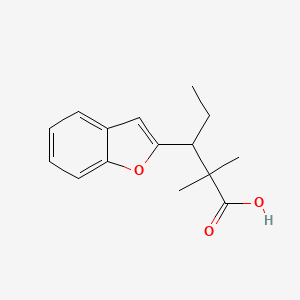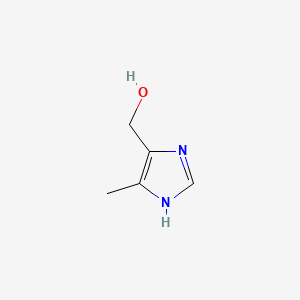![molecular formula C46H74O16 B1194360 (4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)
(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with multiple hydroxyl groups and a polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the polycyclic core and the introduction of hydroxyl groups. Common synthetic routes may include:
Cyclization reactions: to form the polycyclic core.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Glycosylation reactions: to attach sugar moieties.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Understanding the reactivity of the compound can provide insights into reaction mechanisms.
Biology
Biological activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Enzyme interactions: Study of how the compound interacts with enzymes can provide insights into enzyme function.
Medicine
Drug development: The compound may serve as a lead compound for the development of new drugs.
Therapeutic applications: Potential use in treating diseases or conditions.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of the compound involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the biological activity of the compound. For example:
Inhibition of enzyme activity: The compound may bind to the active site of an enzyme, preventing its normal function.
Activation of receptors: The compound may bind to a receptor, triggering a signaling cascade.
Comparación Con Compuestos Similares
Similar Compounds
- **(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid analogs.
Other polycyclic compounds: with similar structures and functional groups.
Uniqueness
Structural complexity: The compound’s unique polycyclic structure and multiple hydroxyl groups set it apart from other compounds.
Biological activity: The specific biological activity of the compound may differ from that of similar compounds, making it a valuable target for research.
Propiedades
Fórmula molecular |
C46H74O16 |
|---|---|
Peso molecular |
883.1 g/mol |
Nombre IUPAC |
(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22?,24?,25?,26?,27?,28?,29-,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,42-,43-,44+,45+,46-/m0/s1 |
Clave InChI |
IAGSHEHQJJTLLR-WBOUJWADSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4(C([C@]3(C)CO)CC[C@@]5(C4CC=C6[C@]5(CC[C@@]7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Sinónimos |
kalopanax saponin I kalopanaxsaponin I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-O-[2-[4-[(2R)-2,3-bis[(3,5-dinitrobenzoyl)oxy]propoxy]phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1194278.png)
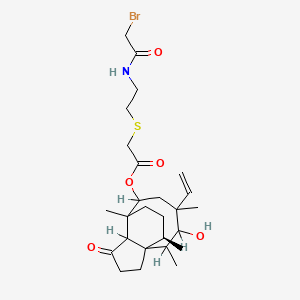

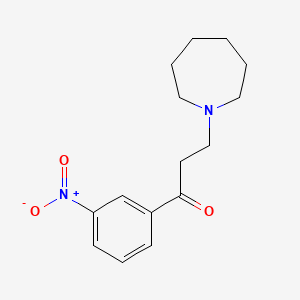
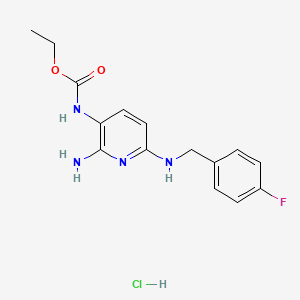
![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)
